1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and molecular formula. For example, “1-(4-bromophenyl)-2-(methylamino)ethan-1-ol” has the molecular formula C9H12BrNO . The InChI code, which provides a text representation of the molecule’s structure, is also available .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and other characteristics. For example, “1-(4-bromophenyl)-2-(methylamino)ethan-1-ol” is a powder at room temperature, has a melting point of 93-96°C, and is 95% pure .Scientific Research Applications
Anticancer Research
- Microwave-Assisted Synthesis for Anticancer Agents : A study used a related compound, 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, as a building block to synthesize thiazole derivatives with potential anti-breast cancer activities. These compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Antioxidant Analysis
- QSAR-Analysis for Antioxidants : Research involving derivatives of a similar compound, 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, identified parameters influencing their antioxidant activities. The study highlighted the importance of molecular structure in designing new antioxidants (Drapak et al., 2019).
Cholinesterase Inhibition
- Anticholinesterase Activities : A related study synthesized derivatives (2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone) and evaluated their anticholinesterase activities, which are relevant for treating diseases like Alzheimer's (Mohsen et al., 2014).
Immunomodulatory and Antitumor Activities
- Biological Activities of Thiazole Derivatives : Another study synthesized 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, showing their potential as immunosuppressors and immunostimulators, also inhibiting NO generation and displaying cytotoxicity against cancer cell lines (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Performance : A study used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives, including a compound closely related to 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, against Fe metal corrosion (Kaya et al., 2016).
Antimicrobial and Anticancer Properties
- Synthesis and Characterization of Celecoxib Derivatives : This study synthesized derivatives from a similar compound, showing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Photovoltaic Applications
- Heteroarene-fused π-conjugated Polymers : Research involving the synthesis of polymers using related compounds demonstrated their application in organic photovoltaic cells, highlighting their potential in renewable energy technology (Lee et al., 2010).
Benzoin Condensation Promotion
- Thiazolium-ion based Organic Ionic Liquids : A study synthesized 4- and 5-methyl thiazole derivatives, which can promote benzoin condensation, a key reaction in organic synthesis (Davis & Forrester, 1999).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHMRNGDXFMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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